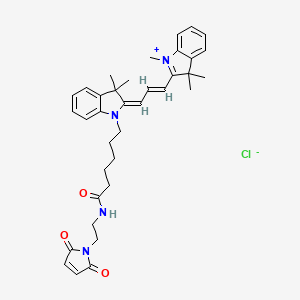

Cy3 maleimide (chloride)

Description

Evolution and Significance of Fluorescent Probes in Biomedical Research

The journey of fluorescent probes in biomedical research began with the observation of fluorescence itself by Sir George Stokes in 1852. numberanalytics.com Initially, naturally occurring fluorescent molecules like quinine (B1679958) and fluorescein (B123965) were the primary tools. numberanalytics.com However, the advent of synthetic dyes dramatically expanded the palette and capabilities available to researchers. numberanalytics.com The development of fluorescence microscopy, particularly techniques like confocal laser scanning microscopy, further fueled the demand for more advanced and versatile fluorescent probes. nih.govmdpi.com

Fluorescent probes have become indispensable in bioorganic chemistry and biomedical research for several key reasons: numberanalytics.commdpi.com

Visualization: They allow for the direct visualization of cellular structures and the localization of specific biomolecules within the complex cellular environment. numberanalytics.com

Tracking: Researchers can track the dynamic movement and interactions of molecules in real-time, providing insights into cellular processes as they happen. numberanalytics.commedchemexpress.com

Quantification: The intensity of fluorescence can be used to quantify the concentration of molecules and measure the kinetics of biological reactions. numberanalytics.com

The evolution of these probes has been marked by a continuous drive for improved properties, including greater brightness, enhanced photostability (resistance to fading), and a wider range of colors to allow for the simultaneous tracking of multiple targets. biotium.com

Positioning Cy3 Maleimide (B117702) (Chloride) as a Foundational Bioconjugatable Fluorophore

Cy3 maleimide (chloride) stands out as a critical tool in the researcher's toolkit due to its specific chemical features that make it ideal for bioconjugation. medchemexpress.com It is a derivative of the cyanine (B1664457) dye Cy3 and incorporates a maleimide functional group. medchemexpress.commedchemexpress.com This maleimide group is highly reactive towards thiol groups (also known as sulfhydryl groups), which are found in the amino acid cysteine. broadpharm.comnih.gov This specific and efficient reaction, a form of Michael addition, allows for the covalent attachment of the Cy3 fluorophore to proteins and peptides at cysteine residues. broadpharm.comjove.com

The significance of this targeted conjugation is immense. It allows for the precise labeling of proteins of interest, enabling researchers to study their function, localization, and interactions with high specificity. medchemexpress.comjove.com The commercial availability of a wide variety of maleimide derivatives has further spurred its widespread adoption and application in diverse research areas. nih.gov

Historical Trajectory of Cyanine Dye Development and Specific Advancements Leading to Cy3 Maleimide Derivatives

The history of cyanine dyes dates back to their initial synthesis over a century ago. wikipedia.org They were first used to extend the sensitivity range of photographic emulsions. wikipedia.orgbritannica.com A pivotal moment in their application to biology came in the 1990s with the work of Alan Waggoner, who developed a new class of cyanine dyes specifically for biochemical labeling. biotium.com These dyes offered several advantages, including greater water solubility and a broader range of emission wavelengths. biotium.com

The basic structure of cyanine dyes consists of two nitrogen-containing heterocyclic rings linked by a polymethine chain. biotium.com The length of this chain can be altered to tune the excitation and emission spectra of the dye. biotium.com The nomenclature "Cy3" and "Cy5" was first proposed in 1989, with the number indicating the number of methine groups in the chain. wikipedia.org

Early cyanine dyes had issues with forming non-fluorescent aggregates when conjugated to proteins. biotium.com A significant advancement was the introduction of sulfonate groups to the indolenine rings of the cyanine structure. glenresearch.com This modification prevented dye-dye interactions through electrostatic and steric repulsion, leading to brighter and more reliable fluorescent labels. glenresearch.com

The development of reactive derivatives like maleimides was a crucial step in making these dyes readily usable for bioconjugation. wikipedia.orgnih.gov The maleimide group provides a specific chemical handle to attach the dye to biomolecules, a significant improvement over less specific labeling reagents used previously. nih.govglenresearch.com This combination of a bright, stable fluorophore with a highly specific reactive group cemented the role of cyanine maleimide derivatives in modern molecular biology.

Scope and Academic Relevance of Research on Cy3 Maleimide (Chloride)

The academic relevance of Cy3 maleimide (chloride) is vast and continues to grow. Its applications span numerous fields of biological and biomedical research. For instance, it is frequently used in fluorescence anisotropy studies to investigate protein oligomerization and protein-RNA interactions. nih.gov In the field of single-molecule studies, the fluorescence of Cy3 is particularly sensitive to its local environment, a property that has been exploited in techniques like Protein-Induced Fluorescence Enhancement (PIFE). researchgate.net

Furthermore, Cy3 maleimide is a key component in the development of advanced imaging techniques. For example, it has been used in conjunction with tetrazine ligation for the targeted imaging of apoptotic cells. researchgate.net Research also focuses on developing new and improved versions of Cy dyes, such as the conformationally locked Cy3B, which exhibits superior fluorescence properties. oup.com The continuous development of new bioconjugation strategies and the application of these dyes in cutting-edge microscopy techniques ensure that Cy3 maleimide and its derivatives will remain at the forefront of biological research. nih.govacs.orgnih.gov

Interactive Data Table: Properties of Cy3 Maleimide (Chloride)

| Property | Value | Source |

| CAS Number | 1838643-41-6 | broadpharm.com |

| Fluorescence | Orange | scientificlabs.ie |

| Excitation Max (nm) | ~552 | scientificlabs.ie |

| Emission Max (nm) | ~570 | medchemexpress.com |

| Molar Extinction Coefficient (at 552 nm) | 150,000 M⁻¹cm⁻¹ | scientificlabs.ie |

| Reactive Group | Maleimide | medchemexpress.com |

| Reacts With | Thiol (Sulfhydryl) Groups | broadpharm.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C36H43ClN4O3 |

|---|---|

Molecular Weight |

615.2 g/mol |

IUPAC Name |

6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride |

InChI |

InChI=1S/C36H42N4O3.ClH/c1-35(2)26-14-8-10-16-28(26)38(5)30(35)18-13-19-31-36(3,4)27-15-9-11-17-29(27)39(31)24-12-6-7-20-32(41)37-23-25-40-33(42)21-22-34(40)43;/h8-11,13-19,21-22H,6-7,12,20,23-25H2,1-5H3;1H |

InChI Key |

WONAOVDQEMKIMH-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Cy3 Maleimide Chloride and Its Conjugates

Methodological Approaches for Maleimide (B117702) Functionalization of Cy3 Fluorophore Core

Functionalizing the Cy3 fluorophore with a maleimide group allows for its specific reaction with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins. tocris.comvectorlabs.com This specificity is a cornerstone of its utility in creating precisely labeled biological probes.

The primary chemical reaction for conjugating Cy3 maleimide to a biomolecule is a Michael addition. In this reaction, the thiol group of a cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. bachem.comaxispharm.com This forms a stable thioether linkage, covalently bonding the Cy3 dye to the target molecule. atto-tec.com

The reaction is highly selective for thiols over other functional groups, such as amines, particularly within a specific pH range. axispharm.com For efficient and specific conjugation, the reaction is typically carried out under mild conditions.

Key Reaction Conditions:

pH: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. axispharm.cominterchim.fr Within this range, the thiol group is sufficiently deprotonated to be reactive, while the reactivity of amine groups (like those on lysine (B10760008) residues) is minimized, ensuring high selectivity. atto-tec.com

Solvent: Due to the often poor aqueous solubility of the non-sulfonated Cy3 maleimide dye, an organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is typically used to dissolve the dye before adding it to the aqueous buffer solution containing the biomolecule. interchim.frlumiprobe.comapexbt.com Water-soluble versions, such as sulfo-Cy3 maleimide, can be used in purely aqueous conditions. lumiprobe.com

Temperature and Time: The reaction proceeds efficiently at room temperature, typically over a period of 2 hours, or can be performed overnight at 4°C. interchim.fr Shorter reaction times of 30-60 minutes have also been reported. aatbio.com

Molar Ratio: A molar excess of the Cy3 maleimide dye (typically 10- to 20-fold) is often used to ensure complete labeling of the available thiol groups on the protein or peptide. tocris.cominterchim.fr However, for some applications, high molar labeling ratios can lead to self-quenching of the dye, which reduces the fluorescence signal. vectorlabs.comvectorlabs.com

| Parameter | Typical Range/Value | Rationale | Reference |

|---|---|---|---|

| pH | 6.5 - 7.5 | Maximizes thiol reactivity while minimizing side reactions with amines. | axispharm.com |

| Temperature | 4°C to Room Temperature | Mild conditions to preserve the integrity of the biomolecule. | interchim.fr |

| Solvent | Aqueous Buffer (e.g., PBS, HEPES) with co-solvent (DMSO, DMF) | Maintains biomolecule stability; co-solvent is needed for non-sulfonated dyes. | tocris.comlumiprobe.com |

| Reactant Ratio | 10-20x molar excess of dye | Drives the reaction towards complete labeling of available thiols. | tocris.com |

| Reaction Time | 30 minutes to overnight | Sufficient time for the reaction to reach completion. | interchim.fraatbio.com |

A spacer arm or linker is often incorporated between the Cy3 fluorophore and the maleimide reactive group. These linkers are crucial for optimizing the performance of the resulting conjugate.

Functions of Spacer Arms:

Reduce Steric Hindrance: The Cy3 dye is a relatively bulky molecule. A linker provides physical separation between the dye and the biomolecule, which can help prevent the dye from interfering with the biomolecule's natural structure and function, such as protein folding or antibody-antigen binding. addgene.org

Improve Solubility: Linkers, particularly those rich in glycine (B1666218) and serine residues or polyethylene (B3416737) glycol (PEG) units, can enhance the aqueous solubility of the dye-conjugate. nih.govnih.gov

Enhance Flexibility: Flexible linkers, such as those composed of (Gly-Gly-Gly-Gly-Ser)n repeats, allow the attached dye greater rotational freedom. nih.gov This can prevent unwanted interactions between the dye and the surface of the biomolecule that might otherwise lead to fluorescence quenching. nih.gov

The design of the linker is critical and often determined empirically. nih.gov The length and composition are adjusted to achieve the desired separation and flexibility without introducing new problems, such as proteolytic cleavage of longer, unstructured linkers. addgene.org For instance, rigid linkers have been used in some applications to restrict the dye's mobility and minimize fluorescence quenching caused by interactions with nucleobases in DNA. nih.gov

| Linker Type | Composition Example | Primary Properties | Reference |

|---|---|---|---|

| Flexible Linkers | (Gly-Gly-Gly-Gly-Ser)n | Rich in small, polar amino acids; provides flexibility and solubility. | nih.gov |

| Rigid Linkers | Proline-rich sequences, ethynyl (B1212043) linkers | Provide fixed separation and restrict motion of the attached molecule. | nih.gov |

| PEG Linkers | Polyethylene glycol chains | Hydrophilic, flexible, and can improve the pharmacokinetic properties of the conjugate. | bachem.com |

Post-Synthesis Purification and Characterization Techniques for Cy3 Maleimide (Chloride) Purity

After the synthesis and conjugation reactions, purification is essential to remove unreacted dye, byproducts, and any remaining unconjugated biomolecules. The purity of the final Cy3 maleimide conjugate is critical for obtaining reliable and reproducible results in downstream applications.

Purification Techniques:

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating the more hydrophobic dye-labeled conjugate from the unreacted hydrophilic biomolecule and the free dye. tandfonline.comidtdna.com

Gel Filtration Chromatography (Size Exclusion Chromatography): This method separates molecules based on their size. Columns packed with resins like Sephadex G-25 are commonly used to separate the large dye-protein conjugate from the smaller, unreacted dye molecules. interchim.fraatbio.com

Dialysis: For removing small molecules like unreacted dye from large protein conjugates, dialysis is a viable, though sometimes slower, method. interchim.fr

Characterization Techniques:

UV-Visible Spectroscopy: This is used to determine the concentration of the protein (by measuring absorbance at 280 nm) and the dye (measuring at its absorbance maximum, ~555 nm for Cy3). broadpharm.comantibodies.com From these values, the degree of labeling (DOL), or the average number of dye molecules per biomolecule, can be calculated. tocris.com

Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the successful conjugation and determine the exact mass of the labeled biomolecule, providing information on the number of dye molecules attached. apexbt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure and assess the purity of the synthesized Cy3 maleimide reagent itself before conjugation. apexbt.comnih.gov

Gel Electrophoresis (e.g., SDS-PAGE): This technique can be used to visually confirm that the dye has been successfully conjugated to a protein by observing a fluorescent band at the correct molecular weight. lumiprobe.com

Strategies for Enhancing Yield and Reproducibility in Cy3 Maleimide (Chloride) Preparation

Achieving high yield and batch-to-batch reproducibility is crucial in the synthesis of fine chemicals like Cy3 maleimide and its conjugates. azom.com Several strategies can be employed to optimize the process.

Optimization of Reaction Kinetics: Fine-tuning reaction parameters such as temperature, pH, and reactant concentrations can significantly improve yields. azom.com Maintaining the optimal pH of 6.5-7.5 is critical for ensuring the specific and efficient reaction of the maleimide with thiols. axispharm.com

Reagent Quality and Stability: Using high-purity starting materials is fundamental. azom.com Furthermore, the maleimide functional group is susceptible to hydrolysis, which renders it non-reactive. atto-tec.com Therefore, it is recommended to prepare stock solutions of Cy3 maleimide fresh in an anhydrous, amine-free solvent like DMSO and store them protected from light and moisture at -20°C. tocris.comaxispharm.comatto-tec.com

Efficient Thiol Generation: For proteins with disulfide bonds, these must first be reduced to generate free thiols for labeling. Reagents like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) are used for this purpose. aatbio.comaatbio.com TCEP is often preferred as it does not need to be removed before the addition of the maleimide dye, simplifying the workflow. interchim.fr If DTT is used, it must be removed (e.g., by gel filtration) before adding the dye, as its own thiol groups would react with the maleimide. aatbio.comaatbio.com

Process Monitoring and Control: Rigorous monitoring of intermediate steps and the final product through analytical techniques like HPLC and mass spectrometry ensures that the process is proceeding as expected and meets quality standards. azom.com

Purification Efficiency: The choice of purification method can impact the final yield. Techniques that are efficient and minimize sample loss, such as optimized HPLC protocols or agitated nutsche filter dryers (ANFDs) in larger-scale synthesis, are beneficial. azom.com

By carefully controlling these factors, the synthesis of Cy3 maleimide and its subsequent conjugation can be performed in a highly efficient and reproducible manner, yielding high-quality fluorescent probes for a wide range of research applications.

Bioconjugation Chemistry of Cy3 Maleimide Chloride : Principles and Methodologies

Mechanistic Understanding of Thiol-Maleimide Click Chemistry with Cy3 Maleimide (B117702) (Chloride)

The conjugation of Cy3 maleimide to biomolecules relies on the highly efficient and specific reaction between a thiol (sulfhydryl) group, typically from a cysteine residue, and the maleimide moiety. This reaction is a form of Michael addition, often categorized under the umbrella of "click chemistry" due to its high yield, selectivity, rapid kinetics, and mild reaction conditions. axispharm.comresearchgate.netresearchgate.netthno.org The reaction proceeds via the nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide's carbon-carbon double bond. broadpharm.com This process results in the formation of a stable thioether bond, creating a thiosuccinimide adduct. axispharm.com The high reactivity of the maleimide is attributed to the ring strain and the cis-conformation of its carbonyl groups. broadpharm.com

The thiol-maleimide reaction is characterized by its rapid kinetics. nih.gov It is a thermodynamically favorable process that proceeds spontaneously under appropriate conditions. The reaction typically follows second-order kinetics, with rate constants reported to be between 100 and 1000 M⁻¹s⁻¹, depending on the specific thiol and the reaction pH. researchgate.net This rapid rate allows for efficient labeling within minutes to a few hours at moderate temperatures. nih.gov The reaction is considered a "click" reaction because it is highly efficient and proceeds without the need for a catalyst, especially in polar solvents. axispharm.combroadpharm.comrsc.org

| Parameter | Typical Value/Characteristic | Reference |

|---|---|---|

| Reaction Type | Michael Addition (Thioether bond formation) | axispharm.combroadpharm.com |

| Classification | Click Chemistry | researchgate.netresearchgate.net |

| Kinetic Order | Second-order | researchgate.netresearchgate.net |

| Rate Constant (k) | 100 - 1000 M⁻¹s⁻¹ | researchgate.net |

| Typical Reaction Time | 10 minutes - 2 hours | nih.gov |

The efficiency and specificity of the thiol-maleimide conjugation are highly dependent on the reaction conditions.

pH: The pH of the reaction buffer is the most critical factor. The reaction is highly selective for thiols over other nucleophilic groups, such as amines, within a pH range of 6.5 to 7.5. axispharm.combroadpharm.comnih.gov In this range, the thiol group (pKa ~8.5) exists in sufficient concentration as the reactive thiolate anion, while primary amines (like those on lysine (B10760008) residues, pKa ~10.5) are predominantly protonated and thus unreactive. nih.govscientificlabs.co.ukacs.org At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines. broadpharm.com Above pH 7.5, the deprotonation of amines increases, leading to competitive and non-specific labeling. broadpharm.comacs.org Conversely, at pH values below 6.5, the reaction rate slows considerably due to the low concentration of the thiolate anion. researchgate.net

Temperature: Conjugation reactions with Cy3 maleimide are typically performed at room temperature (for 1-2 hours) or at 4°C (overnight). interchim.frbiotium.com Lower temperatures can be used to slow down the reaction and potentially minimize degradation of sensitive proteins, though this requires a longer incubation time.

Solvent Systems: The solubility of the specific Cy3 maleimide variant influences the choice of solvent. Non-sulfonated Cy3 maleimide has low aqueous solubility and requires the use of an organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution before it is added to the aqueous protein solution. apexbt.cominterchim.frlumiprobe.com Highly polar solvents like water, DMSO, and DMF facilitate the catalyst-free reaction. broadpharm.com For water-soluble variants like sulfo-Cyanine dyes, the reaction can be performed entirely in aqueous buffers such as phosphate-buffered saline (PBS), Tris, or HEPES. interchim.frlumiprobe.com It is crucial that buffers are free of extraneous thiols (e.g., dithiothreitol) which would compete with the target molecule. scientificlabs.ie

| Condition | Optimal Range/Consideration | Rationale | Reference |

|---|---|---|---|

| pH | 6.5 - 7.5 | Maximizes thiol selectivity over amines and minimizes maleimide hydrolysis. | axispharm.combroadpharm.comresearchgate.net |

| Temperature | 4°C to Room Temperature | Balances reaction rate with protein stability. | interchim.frbiotium.com |

| Solvent | Aqueous buffer (PBS, HEPES, Tris) with/without co-solvent (DMSO, DMF) | Depends on the solubility of the Cy3 maleimide variant. Co-solvents are needed for non-sulfonated dyes. | apexbt.combroadpharm.comlumiprobe.com |

Site-Specific Labeling Approaches Utilizing Cy3 Maleimide (Chloride)

The high chemoselectivity of the maleimide group for thiols makes Cy3 maleimide an excellent tool for site-specific labeling of biomolecules, particularly proteins. avantorsciences.comresearchgate.netcytivalifesciences.com

Cysteine is one of the least abundant amino acids in proteins, making its thiol side chain an ideal target for precise, site-specific modification. nih.govnih.govresearchgate.net The strategy often involves recombinant proteins where the location of cysteine residues can be controlled through genetic engineering.

The general workflow involves:

Protein Preparation: The target protein is expressed and purified. If the protein contains disulfide bonds that need to be labeled, or to ensure target cysteines are available, a reducing agent is used. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over dithiothreitol (B142953) (DTT) because excess TCEP does not need to be removed before adding the maleimide dye, whereas DTT must be removed to prevent it from reacting with the dye. interchim.fraatbio.comresearchgate.net

Conjugation: A stock solution of Cy3 maleimide is added to the protein solution in a suitable buffer (pH 6.5-7.5), typically at a 10- to 20-fold molar excess of the dye. interchim.fraatbio.com

Purification: After the reaction, unreacted dye is removed from the labeled protein conjugate using methods like gel filtration chromatography or dialysis. interchim.frscientificlabs.ie

This approach has been used to label a wide variety of proteins, including antibodies and enzymes, for applications in fluorescence resonance energy transfer (FRET), single-molecule imaging, and flow cytometry. nih.govplos.org

For proteins that lack accessible native cysteines or where modification of native cysteines would impair function, site-directed mutagenesis is employed to introduce a cysteine residue at a specific, solvent-exposed, and functionally tolerant site. nih.govresearchgate.netplos.org Researchers can first mutate existing, unwanted cysteines to a chemically similar amino acid like serine or alanine, and then introduce a new, single cysteine at the desired labeling position. researchgate.netplos.org

More advanced strategies involve the use of peptide tags that are genetically fused to the protein of interest. For example, intein-mediated protein ligation can generate a protein with a C-terminal thioester, which can then be ligated to a synthetic, fluorophore-labeled peptide containing an N-terminal cysteine. nih.gov Another approach uses tetracysteine tags, which can react with specific biarsenical dyes, although maleimide chemistry is more commonly applied to single, engineered cysteine residues for attaching dyes like Cy3. nih.gov

Challenges and Optimization Strategies for Bioconjugation with Cy3 Maleimide (Chloride)

While thiol-maleimide chemistry is robust, several challenges must be addressed to ensure successful and stable conjugation.

Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative. broadpharm.comuu.nl This competing reaction is accelerated at higher pH values (above 7.5-8.0) and can reduce the concentration of active dye available for conjugation. axispharm.comuu.nl

Optimization: Perform reactions within the optimal pH 6.5-7.5 range and use freshly prepared or properly stored dye stock solutions to minimize hydrolysis. axispharm.comatto-tec.com

Thiol Oxidation: The target thiol groups on the protein can be oxidized to form disulfide bonds, rendering them unreactive towards the maleimide.

Optimization: Use degassed buffers to minimize oxygen content and pre-treat the protein with a reducing agent (like TCEP or DTT) just prior to labeling. scientificlabs.co.ukinterchim.fr

Reversibility of the Conjugate: The thioether bond in the thiosuccinimide product can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in vivo. axispharm.comnih.govcreativepegworks.com This can lead to the transfer of the dye to other molecules, resulting in signal loss from the target.

Optimization: Strategies have been developed to increase conjugate stability. One method involves hydrolysis of the thiosuccinimide ring to the more stable succinamic acid, though this can create a heterogeneous product. nih.gov Another innovative approach involves a transcyclization reaction, where an N-terminal cysteine is used for conjugation, allowing the terminal amine to attack the succinimide (B58015) carbonyl group, forming a more stable six-membered ring. creativepegworks.com

Over- or Under-labeling: Using too much dye can lead to non-specific labeling or protein aggregation, while too little results in a low degree of labeling (DOL) and reduced signal. aatbio.comaatbio.com

Optimization: The molar ratio of dye to protein should be empirically optimized for each specific protein to achieve the desired DOL without compromising protein function. biotium.comaatbio.comaatbio.com Ratios typically start in the range of 10:1 to 20:1. biotium.com

Achieving Desired Dye-to-Biomolecule Ratios (Dye Loading)

Several factors must be controlled to achieve the desired DOL:

Molar Ratio of Reactants: The initial molar ratio of Cy3 maleimide to the biomolecule is a primary determinant of the final DOL. tocris.com A common starting point is a 10- to 20-fold molar excess of the dye. tocris.com This ratio can then be optimized to achieve the desired labeling density. aatbio.com

Reaction Conditions: The pH, temperature, and duration of the reaction influence the efficiency of conjugation and thus the DOL. Reactions are typically performed at a pH of 7.0-7.5 for 2 hours at room temperature or overnight at 4°C. tocris.combiotium.com

Number of Available Thiols: The number of accessible cysteine residues on the biomolecule sets the upper limit for the DOL. nih.gov If necessary, disulfide bonds can be reduced using agents like TCEP to increase the number of available thiols for labeling. lumiprobe.com

Reactant Concentration: Higher concentrations of the protein (e.g., 1-10 mg/mL) generally improve the labeling efficiency. broadpharm.comlumiprobe.com

The DOL is typically determined after purification using UV-Vis spectrophotometry. assaygenie.com By measuring the absorbance of the conjugate at the maximum absorbance wavelength for the protein (usually 280 nm) and for the Cy3 dye (around 550 nm), the concentrations of both can be calculated using the Beer-Lambert law. thermofisher.comassaygenie.com A correction factor is necessary to account for the dye's absorbance at 280 nm. assaygenie.comabcam.cn

The formula to calculate the DOL is: DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF_280)) × ε_dye]

Where:

A_dye is the absorbance of the conjugate at the maximum absorbance of Cy3 (~550 nm).

A_280 is the absorbance of the conjugate at 280 nm.

ε_protein is the molar extinction coefficient of the protein at 280 nm.

ε_dye is the molar extinction coefficient of Cy3 at its maximum absorbance (~150,000 M⁻¹cm⁻¹). assaygenie.comabcam.cn

CF_280 is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum. For Cy3, this is approximately 0.08. assaygenie.comabcam.cn

Table 1: Interactive Data Table of Factors Influencing Dye Loading

| Factor | Recommended Condition | Rationale |

|---|---|---|

| Molar Ratio (Dye:Biomolecule) | Start with 10:1 to 20:1 | Drives the reaction towards completion; must be optimized to avoid over-labeling. tocris.com |

| pH | 6.5 - 7.5 | Maximizes thiol specificity and minimizes maleimide hydrolysis and reaction with amines. thermofisher.com |

| Reaction Time | 2 hours at RT or overnight at 4°C | Provides sufficient time for conjugation while managing side reactions. tocris.combiotium.com |

| Temperature | Room Temperature or 4°C | Balances reaction rate with the stability of the biomolecule. tocris.com |

| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentration can improve labeling efficiency. lumiprobe.com |

Maintaining Biomacromolecule Functionality Post-Conjugation

A primary goal of bioconjugation is to label a biomacromolecule without compromising its biological function. univr.it The attachment of an external molecule like Cy3 maleimide can potentially alter the structure and activity of the target protein or peptide. researchgate.net

Potential impacts on functionality include:

Steric Hindrance: Cy3 is a relatively bulky molecule, and its attachment near an active site, binding interface, or a region critical for conformational changes can physically block these functions. univr.it

Structural Perturbation: The labeling process, especially if it targets cysteine residues involved in structural disulfide bonds, can disrupt the native three-dimensional structure of the protein, leading to loss of function. mdpi.com Even labeling surface-exposed residues can sometimes cause local or global conformational changes. researchgate.net

Altered Physicochemical Properties: The addition of the dye can change the local charge and hydrophobicity of the protein surface, which may affect its solubility, stability, and interactions with other molecules. nih.gov

To preserve the functionality of the biomacromolecule, several strategies can be employed:

Site-Specific Labeling: Whenever possible, it is advantageous to control the site of conjugation. Through site-directed mutagenesis, a cysteine residue can be engineered into a region of the protein that is distant from any functional domains, ensuring the label does not interfere with its activity. nih.gov

Functional Assays: It is crucial to experimentally validate the function of the labeled biomolecule. univr.it This involves performing assays specific to the biomolecule's activity, such as enzyme kinetics assays for enzymes or binding assays (e.g., ELISA, flow cytometry) for antibodies, to compare the activity of the labeled conjugate to the unlabeled molecule. giffordbioscience.complos.org

By carefully designing the labeling strategy and performing rigorous post-conjugation analysis, researchers can confidently use Cy3 maleimide-labeled biomolecules for a wide range of sensitive and quantitative biological assays. univr.itmdpi.com

Spectroscopic and Photophysical Characteristics of Cy3 Maleimide Chloride in Diverse Research Applications

Fluorescence Emission Profile and Spectral Resolution of Cy3 Maleimide (B117702) (Chloride) in Aqueous and Organic Environments

Cy3 maleimide (chloride) is a cyanine-based fluorescent probe widely utilized for the specific labeling of thiol groups, predominantly found in cysteine residues of proteins. Its photophysical properties, particularly its fluorescence emission profile, are highly dependent on the local microenvironment. This sensitivity, known as solvatochromism, is a hallmark of cyanine (B1664457) dyes and is critical for interpreting experimental data.

In aqueous buffers, such as Phosphate-Buffered Saline (PBS), which mimic physiological conditions, Cy3 maleimide exhibits characteristic absorption and emission maxima. Typically, the maximum absorption (λ_abs) is observed around 550 nm, with a corresponding maximum fluorescence emission (λ_em) near 570 nm. The Stokes shift, the difference between these maxima, is relatively small at approximately 20 nm. The molar extinction coefficient in aqueous media is high, generally exceeding 150,000 M⁻¹cm⁻¹, contributing to the dye's brightness. However, the fluorescence quantum yield (Φ_F) in water is moderate, as polar protic solvents can facilitate non-radiative decay pathways.

When transferred to less polar, organic environments, the spectral properties of Cy3 undergo noticeable changes. In solvents like ethanol (B145695) or when the dye is bound within a hydrophobic pocket of a protein, a hypsochromic (blue) shift in the emission wavelength is often observed. Concurrently, the quantum yield typically increases because the non-polar environment restricts the molecular motion and isomerization pathways that lead to non-radiative energy loss. For instance, the quantum yield can increase significantly compared to its value in water, resulting in a brighter signal.

The spectral resolution, characterized by the full width at half maximum (FWHM) of the emission peak, is crucial for multicolor imaging applications. A narrower emission peak allows for better separation from the signals of other fluorophores, minimizing spectral bleed-through. The FWHM of Cy3 is generally moderate, making it suitable for multiplexing with spectrally well-separated dyes like Cy5 or certain far-red fluorophores.

The table below summarizes the typical spectroscopic properties of Cy3 maleimide in different environments.

| Solvent/Environment | Typical Absorption Max (λ_abs, nm) | Typical Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |

|---|---|---|---|---|

| Phosphate-Buffered Saline (PBS), pH 7.4 | ~550 | ~570 | ~150,000 | ~0.15 |

| Ethanol | ~548 | ~565 | ~150,000 | ~0.30 |

| Dimethyl sulfoxide (B87167) (DMSO) | ~552 | ~568 | ~155,000 | ~0.20 |

| Conjugated (in hydrophobic protein site) | ~554 | ~566 | Not Applicable | >0.40 |

Photostability and Photobleaching Kinetics of Cy3 Maleimide (Chloride) Conjugates under Varied Illumination Conditions

Photostability, the ability of a fluorophore to resist photochemical destruction upon exposure to excitation light, is a critical parameter for quantitative and long-term fluorescence microscopy. Cy3 maleimide is considered to have moderate photostability. Its photobleaching, the irreversible loss of fluorescence, primarily occurs through photo-oxidation, where the excited-state dye reacts with molecular oxygen to generate reactive oxygen species (ROS) that, in turn, destroy the fluorophore's conjugated pi-system.

The kinetics of photobleaching are highly dependent on several factors:

Illumination Intensity: Higher laser power or excitation intensity accelerates photobleaching, as it increases the rate at which fluorophores enter the excited state. The decay of fluorescence intensity often follows a single-exponential or multi-exponential model, where the decay rate constant is proportional to the illumination intensity.

Oxygen Concentration: The presence of dissolved oxygen is a major driver of photobleaching. Experiments conducted under deoxygenated conditions show a dramatic increase in the photostability of Cy3.

Local Environment: The chemical environment surrounding the conjugated dye can either protect it or make it more susceptible to bleaching. For example, conjugation to certain protein domains can shield the dye from solvent-borne quenchers and ROS.

To mitigate photobleaching, antioxidant-based antifade reagents are commonly added to imaging media. These reagents, such as Trolox or n-propyl gallate, act as triplet-state quenchers or ROS scavengers, thereby extending the fluorescent lifetime of the dye under continuous illumination. The use of such reagents can increase the time required for the fluorescence signal to decay to half its initial value (photobleaching half-life, t₁/₂) by an order of magnitude or more.

| Illumination Condition | Imaging Buffer | Typical Photobleaching Half-Life (t₁/₂) |

|---|---|---|

| Low-Intensity Widefield (e.g., 10 W/cm²) | PBS (No Antifade) | 30 - 60 seconds |

| High-Intensity Confocal (e.g., 1 kW/cm²) | PBS (No Antifade) | 1 - 5 seconds |

| High-Intensity Confocal (e.g., 1 kW/cm²) | PBS with Trolox Antifade System | 20 - 50 seconds |

| TIRF Microscopy (Typical Intensity) | Deoxygenated Buffer with Antifade | > 300 seconds |

Mechanisms of Fluorescence Quenching and Strategies for Signal Enhancement in Labeled Systems

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. For Cy3 maleimide conjugates, several quenching mechanisms are relevant. Understanding these mechanisms is essential for designing experiments that yield robust and quantifiable signals.

Mechanisms of Quenching:

Collisional (Dynamic) Quenching: This occurs when the excited-state Cy3 molecule collides with a quenching agent in solution, leading to non-radiative de-excitation. Common collisional quenchers in biological systems include iodide ions and molecular oxygen. Certain amino acid residues, particularly Tryptophan, can also act as efficient collisional quenchers when in close proximity to the dye.

Photoinduced Electron Transfer (PET): PET is a major quenching pathway for Cy3, especially when it is conjugated to proteins. Electron-rich amino acid residues, such as Tryptophan and Tyrosine, can donate an electron to the excited-state Cy3, forming a transient radical ion pair and quenching fluorescence. The efficiency of PET is highly distance- and orientation-dependent.

Aggregation-Caused Quenching (ACQ): At high labeling densities on a protein or nucleic acid, Cy3 molecules can come into close proximity, leading to the formation of non-fluorescent H-aggregates. This self-quenching phenomenon results in a sub-linear increase, or even a decrease, in total fluorescence intensity as the dye-to-protein ratio increases.

Strategies for Signal Enhancement:

Optimizing Labeling Ratio: To avoid ACQ, the molar ratio of Cy3 maleimide to protein during conjugation should be carefully controlled. A ratio that achieves, on average, one dye molecule per protein is often optimal for maximizing the signal from an ensemble.

Site-Specific Labeling: Using protein engineering to introduce a single, solvent-exposed cysteine residue allows for precise control over the dye's location. This can be used to position the Cy3 away from known quenching residues like Tryptophan, thereby maximizing its quantum yield.

Use of Antifade Reagents: As discussed in section 4.2, adding ROS scavengers and triplet-state quenchers (e.g., Trolox) to the imaging buffer is a primary strategy for enhancing the signal by preventing photobleaching-induced signal loss over time.

Buffer Optimization: Removing potential collisional quenchers from the imaging buffer can enhance the signal. However, this is often constrained by the biological requirements of the sample.

Förster Resonance Energy Transfer (FRET) Efficiency and Dynamics Involving Cy3 Maleimide (Chloride) as a Donor or Acceptor

Förster Resonance Energy Transfer (FRET) is a non-radiative process through which an excited-state donor fluorophore transfers energy to a proximal ground-state acceptor fluorophore. This phenomenon is exquisitely sensitive to the distance between the donor and acceptor (typically 1-10 nm), making it a "spectroscopic ruler" for measuring molecular distances in biological systems. Cy3 maleimide is a versatile FRET partner due to its spectral position.

Cy3 as a FRET Donor: With its emission maximum around 570 nm, Cy3 serves as an excellent donor for acceptor dyes that absorb in the orange-red to far-red region of the spectrum. The most common and efficient FRET acceptor for Cy3 is Cy5 (or spectrally similar dyes like Alexa Fluor 647). The significant overlap between the emission spectrum of Cy3 and the absorption spectrum of Cy5 results in a large Förster radius (R₀), the distance at which FRET efficiency is 50%. For the Cy3-Cy5 pair, R₀ is typically in the range of 5.0-6.0 nm, making it suitable for studying a wide range of intramolecular and intermolecular interactions.

Cy3 as a FRET Acceptor: Cy3 can also function as a FRET acceptor. Its absorption spectrum (λ_abs ~550 nm) overlaps well with the emission spectra of green-emitting fluorophores. Common donors for Cy3 include Fluorescein (B123965) (FITC), Green Fluorescent Protein (GFP), and Alexa Fluor 488. FRET pairs using Cy3 as the acceptor are frequently employed in cell biology and biochemistry to monitor protein-protein interactions or conformational changes.

The FRET efficiency (E) is determined by the distance (r) between the donor and acceptor and the Förster radius (R₀) via the equation: E = 1 / [1 + (r/R₀)⁶]. The R₀ value itself depends on the spectral overlap, the quantum yield of the donor, and the relative orientation of the transition dipoles of the two dyes.

| FRET Donor | FRET Acceptor | Typical R₀ (nm) | Application Area |

|---|---|---|---|

| Cy3 | Cy5 | 5.0 - 6.0 | Single-molecule studies, protein dynamics, nucleic acid structure |

| Cy3 | Alexa Fluor 647 | 5.1 - 6.1 | Conformational changes, immunoassays |

| Fluorescein (FITC) | Cy3 | 5.0 - 5.5 | Protein-protein interactions, biosensors |

| Alexa Fluor 488 | Cy3 | 5.5 - 6.5 | High-efficiency FRET, live-cell imaging |

| Green Fluorescent Protein (GFP) | Cy3 | 4.7 - 5.2 | In vivo interaction studies, biosensors |

Solvent Polarity and Environmental Sensitivity of Cy3 Maleimide (Chloride) Fluorescence

The fluorescence of Cy3 maleimide is highly sensitive to the polarity of its immediate environment, a property known as solvatochromism. This sensitivity arises from the change in the dye's dipole moment upon excitation. The flexible polymethine chain of the Cy3 core allows for charge redistribution, making both the ground and excited states susceptible to stabilization by solvent molecules.

In general, as the polarity of the solvent increases, two main effects are observed:

Decreased Quantum Yield: Highly polar, protic solvents like water are very effective at stabilizing non-radiative decay pathways. This is often attributed to the solvent's ability to facilitate torsional motion or isomerization around the polymethine chain in the excited state, providing a route for the dye to return to the ground state without emitting a photon. Consequently, the fluorescence quantum yield of Cy3 is significantly lower in water compared to less polar solvents like ethanol or when it is sequestered in a non-polar protein crevice.

Emission Wavelength Shift (Solvatochromic Shift): The effect of solvent polarity on the emission maximum is more complex. For many cyanine dyes, including Cy3, increasing solvent polarity can lead to a slight bathochromic (red) shift in emission. This is because a more polar solvent can better stabilize the more polar excited state relative to the ground state, thus lowering the energy of the emitted photon.

This environmental sensitivity makes Cy3 maleimide a powerful probe for reporting on molecular events. When a Cy3-labeled protein undergoes a conformational change that moves the dye from a solvent-exposed, polar environment to a buried, hydrophobic pocket (or vice-versa), a corresponding change in fluorescence intensity and/or emission wavelength can be detected. This principle is the basis for many biosensors that report on ligand binding, protein folding, or enzyme activity. For example, a significant increase in fluorescence intensity upon substrate binding can indicate that the Cy3 label has moved into a more protected, non-polar site within the protein.

| Solvent | Dielectric Constant (ε, approx.) | Emission Max (λ_em, nm) | Relative Quantum Yield (Φ_F) |

|---|---|---|---|

| Cyclohexane | 2.0 | ~562 | High |

| Ethanol | 25 | ~565 | Medium-High |

| Dimethyl sulfoxide (DMSO) | 47 | ~568 | Medium |

| Water | 80 | ~570 | Low |

Advanced Research Applications of Cy3 Maleimide Chloride in Biological and Biochemical Systems

Fluorescence Microscopy and Live-Cell Imaging with Cy3 Maleimide (B117702) (Chloride) Conjugates

Cy3 maleimide is a thiol-reactive fluorescent dye that is extensively utilized for labeling proteins, peptides, and other biomolecules containing free sulfhydryl groups, such as cysteine residues. cytivalifesciences.comlumiprobe.com Its bright orange fluorescence, with excitation and emission maxima around 555 nm and 570 nm respectively, makes it a valuable tool for a wide range of fluorescence microscopy applications. vectorlabs.comantibodies.com The maleimide group reacts specifically with thiols to form a stable thioether linkage, ensuring a permanent attachment of the dye to the target molecule. tocris.combiotium.com This targeted labeling approach is particularly advantageous for studying the function and dynamics of specific proteins within the complex environment of living cells.

Confocal Laser Scanning Microscopy and Super-Resolution Imaging (e.g., STED, STORM, PALM)

In Confocal Laser Scanning Microscopy (CLSM) , the spectral properties of Cy3 are well-suited for common laser lines, such as the 532 nm or 555 nm laser, providing strong signal and clear visualization of labeled structures within thick biological specimens. vectorlabs.comvectorlabs.com The ability of confocal microscopy to optically section samples and reduce out-of-focus light, combined with the brightness of Cy3, enables high-contrast imaging of subcellular structures and protein localization.

Beyond the diffraction limit of conventional microscopy, Cy3 maleimide conjugates have found application in several super-resolution imaging techniques. These methods allow for the visualization of cellular structures at the nanoscale. ibidi.com

Stimulated Emission Depletion (STED) Microscopy : STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function. The photophysical properties of Cy3 are compatible with STED imaging, allowing for the visualization of fine cellular details with enhanced resolution.

Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) : These single-molecule localization microscopy (SMLM) techniques rely on the stochastic activation and subsequent localization of individual fluorophores to reconstruct a super-resolved image. nih.govmicroscopyu.comresearchgate.net While Cy3 itself can be used in STORM, a derivative, Cy3B, has been shown to be a particularly effective photoswitchable dye for this purpose, offering increased fluorescence quantum yield and photostability. nih.govaatbio.com In some STORM applications, Cy3 is paired with another dye, like Cy5, where Cy3 acts as an "activator" that helps to switch the "reporter" dye (Cy5) between a fluorescent and a dark state. microscopyu.com

A research study successfully utilized Cy3 maleimide to label mesoporous silica (B1680970) nanoparticles (MSNs) for visualization within cells using 3D Structured Illumination Microscopy (3D-SIM), another super-resolution technique. apexbt.com This demonstrates the utility of Cy3 maleimide in tracking nanoparticle-based delivery systems at high resolution. apexbt.com

Spatiotemporal Tracking of Proteins and Cellular Structures in Dynamic Systems

The ability to track the movement and interactions of proteins and cellular structures in real-time is crucial for understanding dynamic cellular processes. nih.govelifesciences.org By labeling specific proteins with Cy3 maleimide, researchers can monitor their localization and trafficking within live cells over time. The brightness and photostability of Cy3 allow for extended imaging periods, which are necessary for capturing slow biological processes.

For instance, studies on endomembrane trafficking have utilized fluorescently tagged proteins to analyze their spatiotemporal distribution. elifesciences.org While the specific use of Cy3 maleimide in these exact studies is not detailed, its application in labeling proteins for live-cell imaging makes it a suitable tool for such investigations. The tracking of these fluorescently tagged molecules provides insights into the mechanisms governing cellular dynamics and homeostasis. elifesciences.org

Multiplexed Imaging Strategies Incorporating Cy3 Maleimide (Chloride) with Other Fluorescent Probes

To simultaneously visualize multiple targets within a single sample, Cy3 maleimide is often used in multiplexed imaging experiments. elifesciences.org Its distinct spectral properties allow it to be combined with other fluorophores that have different excitation and emission wavelengths. This enables the colocalization and interaction of different proteins or cellular components to be studied.

One powerful multiplexing technique is t-CyCIF (tissue-based cyclic immunofluorescence) , which involves iteratively staining, imaging, and then inactivating the fluorescence of antibodies to build up a highly multiplexed image of a tissue sample. elifesciences.org Cy3-conjugated antibodies are frequently used in such panels, alongside other fluorescently labeled antibodies, to map the spatial organization of various cell types and biomarkers within complex tissues. elifesciences.org

The selection of fluorophores for multiplexed imaging is critical to minimize spectral overlap, or "bleed-through," between channels. The spectral characteristics of Cy3, with its excitation and emission in the orange part of the spectrum, make it a good partner for blue, green, and far-red emitting dyes.

| Property | Value |

| Excitation Maximum | ~555 nm vectorlabs.comantibodies.com |

| Emission Maximum | ~570 nm antibodies.com |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ vectorlabs.comantibodies.com |

| Recommended Laser Lines | 532 nm, 555 nm vectorlabs.comvectorlabs.com |

| Common Filter Sets | TRITC (tetramethylrhodamine) vectorlabs.comvectorlabs.com |

Flow Cytometry and Cell Sorting for Cellular Analysis

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a heterogeneous population. nih.gov When coupled with fluorescently labeled probes, it becomes a powerful tool for immunophenotyping, cell counting, and assessing protein expression levels. bdbiosciences.comnih.gov

Immunophenotyping and Cell Population Identification Using Cy3 Maleimide (Chloride)-Labeled Antibodies

Immunophenotyping is the process of identifying and quantifying different cell populations based on the expression of specific cell surface antigens. nih.govnih.gov This is typically achieved by staining cells with a panel of antibodies, each conjugated to a different fluorophore. Cy3 maleimide can be used to label antibodies, which then bind to their target antigens on the cell surface.

When the stained cells pass through the laser of a flow cytometer, the Cy3-labeled antibodies will fluoresce, allowing for the identification and enumeration of cells expressing that particular antigen. nih.gov This is a fundamental technique in immunology and hematology for diagnosing and monitoring various diseases, including leukemias. nih.govresearchgate.net The selective nature of the maleimide-thiol reaction ensures that the dye is attached to the antibody without significantly impairing its binding affinity for its target antigen. cytivalifesciences.comcapitolscientific.com

Quantifying Protein Expression Levels and Receptor Occupancy

Flow cytometry can provide quantitative data on the level of protein expression on a per-cell basis. bdbiosciences.comspringernature.com The intensity of the fluorescence signal from a Cy3-labeled antibody is directly proportional to the number of target antigens on the cell surface. nih.gov By measuring the mean fluorescence intensity (MFI) of a cell population, researchers can obtain a quantitative measure of protein expression and compare expression levels between different cell types or under different experimental conditions. bdbiosciences.com

This quantitative capability is also valuable for assessing receptor occupancy . In this application, a Cy3-labeled ligand or antibody that competes with an unlabeled drug for binding to a specific receptor can be used. By measuring the displacement of the fluorescently labeled molecule, the degree to which the receptor is occupied by the drug can be determined.

The Flow Cytometry Protein Interaction Assay (FCPIA) is a method that can be used to quantify protein-protein interactions. researchgate.netnih.gov This technique often involves immobilizing a protein on a bead and then incubating it with a fluorescently labeled binding partner. researchgate.netnih.gov The amount of bead-associated fluorescence, which can be measured by flow cytometry, provides a quantitative measure of the interaction. researchgate.netnih.gov Cy3 maleimide is a suitable dye for labeling the binding partner in such assays.

| Application | Technique | Role of Cy3 Maleimide |

| Cell Population Identification | Immunophenotyping | Labeling of antibodies to identify specific cell surface markers. |

| Protein Expression Analysis | Quantitative Flow Cytometry | Labeling of antibodies to quantify the level of protein expression based on fluorescence intensity. |

| Protein-Protein Interaction | Flow Cytometry Protein Interaction Assay (FCPIA) | Labeling of a binding partner to quantify its interaction with a protein immobilized on a bead. |

Single-Molecule Fluorescence Spectroscopy and Imaging

The ability to observe individual molecules provides insights into biological processes that are otherwise obscured by ensemble averaging. Cy3 maleimide is a workhorse fluorophore for single-molecule studies due to its brightness, photostability, and suitability for covalent attachment to biomolecules. uzh.ch

In single-molecule FRET (smFRET) experiments, molecules labeled with Cy3 and a suitable acceptor are often observed as they diffuse through a confocal volume or are immobilized on a surface. uzh.chbiorxiv.org This allows for the detailed characterization of dynamic systems, such as the step-wise movement of molecular motors or the folding and unfolding trajectories of individual proteins. uzh.chnih.gov

Beyond FRET, a technique known as single-molecule high-resolution colocalization (SHREC) uses two different colored fluorophores, such as Cy3 and Cy5, to measure intramolecular distances in the 10-200 nm range, which is beyond the upper limit of FRET. nih.gov In SHREC, the two dyes are imaged separately, and their positions are localized with nanometer precision. nih.gov By applying a transformation map to correct for chromatic aberrations, the distance between the two probes can be accurately determined through time. nih.gov This method was validated by measuring the end-to-end distance of a 30-base-pair DNA duplex labeled with Cy3 and Cy5 and was used to directly observe the "hand-over-hand" walking mechanism of the myosin V motor protein. nih.gov

Unraveling Heterogeneity and Kinetic Pathways of Individual Molecules

Single-molecule spectroscopy, empowered by fluorescent probes like Cy3 maleimide, allows for the observation of individual molecular behaviors that are often obscured in ensemble measurements. This approach is particularly valuable for understanding the inherent heterogeneity and complex kinetic pathways of biological macromolecules.

By labeling a biomolecule with Cy3 maleimide, researchers can track the conformational changes and reaction dynamics of single molecules over time. For instance, in the study of a large ribozyme, single-molecule FRET (Förster Resonance Energy Transfer) employing a Cy3-labeled oligonucleotide hybridized to the ribozyme revealed multiple folding intermediates and complex folding pathways that were not apparent in ensemble studies. nih.gov The analysis of FRET trajectories from individual molecules showed variations in folding dynamics, indicating that the ribozyme population is not uniform but rather a collection of molecules with different folding characteristics. nih.gov

This ability to resolve subpopulations and transient intermediates is crucial for understanding the mechanisms of molecular machines and the stochastic nature of biological reactions. Single-molecule studies using Cy3 maleimide have provided insights into the dynamic heterogeneity of proteins, revealing that even small proteins can exhibit significant fluctuations in their electron transfer rates and midpoint potentials. researchgate.net

Single-Molecule FRET (smFRET) for Unbiased Conformational Landscape Mapping

Single-molecule FRET (smFRET) is a powerful technique for measuring intramolecular distances and their changes over time, providing a window into the conformational dynamics of biomolecules. nih.gov The Cy3/Cy5 dye pair is one of the most commonly used FRET pairs in these studies. nih.govmdpi.com Cy3 maleimide is frequently used as the donor fluorophore in this pair, valued for its brightness and photostability.

In a typical smFRET experiment, a biomolecule is labeled at two specific sites with a donor (e.g., Cy3 maleimide) and an acceptor fluorophore. The efficiency of energy transfer between the two dyes is highly dependent on the distance separating them, allowing for the real-time tracking of conformational changes. This approach has been instrumental in mapping the conformational landscapes of enzymes, nucleic acids, and other biomolecules. mdpi.com

For example, smFRET studies using Cy3 and Cy5 have been employed to investigate the conformational dynamics of enzymes as they transition between active and inactive states. mdpi.com These studies have elucidated the effects of ligand binding on these dynamics and have provided a more detailed understanding of enzyme function at the single-molecule level. While the Cy3/Cy5 pair is popular, researchers are also exploring other FRET pairs to expand the range of measurable distances and to overcome some of the photophysical limitations of Cy3. mdpi.comresearchgate.net

The table below summarizes key properties of the commonly used Cy3 dye in smFRET studies.

| Property | Value | Reference |

| Excitation Maximum | ~550-555 nm | biosyn.comgenelink.com |

| Emission Maximum | ~568-570 nm | biosyn.comgenelink.com |

| Common FRET Partner | Cy5 | nih.govmdpi.com |

Nucleic Acid Labeling and Hybridization Applications

Cy3 maleimide is a versatile reagent for the fluorescent labeling of nucleic acids, enabling a wide range of applications in genomics and molecular diagnostics. aatbio.com The maleimide group can react with thiol-modified oligonucleotides to create stable, fluorescently tagged probes. lumiprobe.com

Synthesis of Cy3 Maleimide (Chloride)-Labeled Oligonucleotides and DNA/RNA Probes

The synthesis of Cy3-labeled oligonucleotides can be achieved through post-synthetic modification. nih.gov In this method, an oligonucleotide is first synthesized with a thiol-modifier, typically at the 5' or 3' end, or internally. The thiol-modified oligonucleotide is then reacted with Cy3 maleimide, which specifically couples the Cy3 dye to the thiol group. lumiprobe.com This approach allows for the site-specific labeling of DNA and RNA probes.

Alternatively, Cy3 can be incorporated into oligonucleotides during synthesis using a Cy3 phosphoramidite (B1245037) reagent, although the maleimide chemistry offers a convenient post-synthetic labeling strategy. nih.govgenelink.com The choice of labeling strategy often depends on the specific application and the desired position of the label within the oligonucleotide.

In Situ Hybridization (FISH), Microarray Analysis, and Real-Time PCR

Cy3-labeled oligonucleotide probes are extensively used in various hybridization-based assays due to their bright fluorescence and good photostability. nih.gov

In Situ Hybridization (FISH): In FISH, Cy3-labeled probes are used to detect specific DNA or RNA sequences within intact cells or tissues. sigmaaldrich.com The bright fluorescence of Cy3 allows for the visualization and localization of target sequences with high sensitivity. nih.gov For instance, Cy3-labeled probes have been successfully used to identify yeast cells in mixed microbial populations. sigmaaldrich.com Double-labeling of FISH probes with Cy3 has been shown to increase signal intensity, which is particularly beneficial for detecting low-abundance targets. genelink.comgenelink.com

Microarray Analysis: Microarrays are a high-throughput technology used to analyze the expression of thousands of genes simultaneously. sigmaaldrich.com Cy3 is a commonly used fluorescent dye for labeling nucleic acid samples that are to be hybridized to the microarray. sigmaaldrich.comnih.gov The fluorescence intensity of the Cy3 dye at each spot on the microarray is proportional to the amount of labeled nucleic acid that has hybridized, providing a quantitative measure of gene expression. nih.gov

Real-Time PCR: In real-time PCR, Cy3 is used as a reporter dye in various probe-based chemistries, such as TaqMan probes and Molecular Beacons. genelink.comgenelink.com These probes are designed to fluoresce only upon hybridization to their target sequence during the PCR amplification process. The increase in Cy3 fluorescence is monitored in real-time to quantify the amount of target DNA present in the sample. apexbt.commedchemexpress.com

Protein Labeling for Structural and Functional Studies

The specific reaction of the maleimide group with the thiol group of cysteine residues makes Cy3 maleimide an excellent choice for labeling proteins. nih.govalfa-chemistry.com This labeling strategy allows for the introduction of a fluorescent probe at a specific site within a protein, enabling a wide range of structural and functional studies. cytivalifesciences.combroadpharm.com

Elucidating Protein-Protein and Protein-Ligand Interactions

Cy3 maleimide is widely used to study protein-protein and protein-ligand interactions using various biophysical techniques, most notably FRET. nih.gov By labeling two interacting proteins with a FRET donor (like Cy3) and an acceptor, the proximity and dynamics of their interaction can be monitored. Similarly, labeling a protein and its ligand with a FRET pair can provide insights into binding kinetics and conformational changes upon binding.

The process of labeling proteins with maleimide dyes requires careful optimization of reaction conditions, such as pH and dye-to-protein ratios, to ensure specific and efficient labeling. nih.govtocris.com If the protein of interest does not have an accessible cysteine residue, site-directed mutagenesis can be used to introduce one at a specific location for labeling. aatbio.com It is also important to consider that over-labeling a protein can potentially affect its biological activity. aatbio.com

The table below provides a general overview of the steps involved in labeling proteins with Cy3 maleimide.

| Step | Description | Key Considerations |

| Protein Preparation | Ensure the protein is pure and at an appropriate concentration in a suitable buffer. | The buffer should be free of thiol-containing reagents and at a pH between 6.5 and 7.5 for optimal maleimide reactivity. tocris.com |

| Reduction of Disulfides (Optional) | If the cysteine to be labeled is involved in a disulfide bond, it must first be reduced using a reducing agent like DTT or TCEP. tocris.comaatbio.com | Excess reducing agent must be removed before adding the maleimide dye. aatbio.com |

| Dye Preparation | Dissolve the Cy3 maleimide in an anhydrous organic solvent like DMSO or DMF to prepare a stock solution. aatbio.comtocris.com | Prepare the dye stock solution fresh before use to avoid degradation. aatbio.com |

| Conjugation Reaction | Add the dye stock solution to the protein solution at a specific molar ratio and incubate. | The optimal dye-to-protein ratio needs to be determined empirically for each protein. tocris.com The reaction is typically carried out in the dark to prevent photobleaching. alfa-chemistry.com |

| Purification | Remove the unreacted dye from the labeled protein using techniques like gel filtration or dialysis. | This step is crucial to obtain an accurate determination of the degree of labeling. |

| Characterization | Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance of the protein and the dye. alfa-chemistry.com | The functionality of the labeled protein should also be assessed to ensure it has not been compromised by the labeling process. |

Monitoring Enzyme Kinetics and Substrate Turnover

The conjugation of Cy3 maleimide to peptides or proteins containing a specific enzyme cleavage site has enabled the development of sensitive assays for monitoring enzyme kinetics and substrate turnover. These assays often employ the principle of Förster Resonance Energy Transfer (FRET), where Cy3 acts as a donor or acceptor fluorophore in conjunction with a suitable quencher or another fluorophore.

Upon enzymatic cleavage of the substrate, the spatial proximity between the Cy3 and its FRET partner is altered, leading to a measurable change in the fluorescence signal. This change, typically an increase in donor fluorescence or a decrease in FRET efficiency, can be monitored in real-time to determine the rate of substrate turnover. By measuring the initial reaction velocities at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) can be determined.

One prominent application of this methodology is in the study of proteases, such as caspases, which are key mediators of apoptosis. A peptide substrate containing the caspase-3 recognition sequence (DEVD) can be labeled with Cy3 maleimide and a suitable quencher. In the intact peptide, the fluorescence of Cy3 is quenched. Upon cleavage by active caspase-3, the Cy3 fluorophore is separated from the quencher, resulting in a significant increase in fluorescence intensity. This direct correlation between fluorescence and enzymatic activity allows for the precise determination of kinetic constants.

Table 1: Kinetic Parameters for Caspase-3 Activity using a Cy3 Maleimide-based FRET Substrate

| Substrate Concentration (µM) | Initial Velocity (RFU/min) |

|---|---|

| 0.1 | 50.5 |

| 0.5 | 210.2 |

| 1.0 | 355.8 |

| 2.0 | 540.1 |

| 5.0 | 750.9 |

| 10.0 | 880.3 |

Derived Kinetic Constants:

This table presents representative data for the determination of caspase-3 kinetic parameters using a FRET-based assay with a Cy3 maleimide-labeled peptide substrate. The initial velocities are measured as the rate of increase in relative fluorescence units (RFU) per minute.

Development of Fluorescent Biosensors and Diagnostic Probes

Cy3 maleimide is a valuable tool in the development of fluorescent biosensors and diagnostic probes for research applications due to its bright and environmentally sensitive fluorescence, as well as its ability to be specifically conjugated to biomolecules.

Design Principles for Environmentally Sensitive Cy3 Maleimide (Chloride) Probes

The fluorescence properties of the Cy3 fluorophore, including its quantum yield and emission maximum, can be sensitive to the polarity and viscosity of its local microenvironment. This solvatochromic behavior is a key principle in the design of "turn-on" or ratiometric fluorescent probes.

The design of an environmentally sensitive Cy3 maleimide probe typically involves conjugating the dye to a biomolecule, such as a peptide or protein, that undergoes a conformational change upon binding to a specific analyte. This conformational change alters the environment surrounding the Cy3 dye, leading to a detectable change in its fluorescence.

Key design principles include:

Strategic Labeling Site: The Cy3 maleimide is attached to a cysteine residue at a location within the biomolecule that experiences a significant change in its local environment (e.g., polarity, solvent accessibility, or rigidity) upon target binding.

Conformational Coupling: The binding of the analyte to the recognition element of the biosensor must be efficiently coupled to a conformational change that directly impacts the Cy3 fluorophore. For instance, the binding event might move the Cy3 from a solvent-exposed, flexible region to a buried, rigid hydrophobic pocket.

Signal Transduction: The change in the microenvironment of the Cy3 dye translates into a measurable fluorescence signal. This can manifest as an increase in fluorescence intensity (turn-on response) if the quantum yield increases in the new environment, or a shift in the emission wavelength, which can be used for ratiometric measurements.

A practical example of this principle is the design of a biosensor for a specific protein-protein interaction. A peptide known to bind to a target protein can be labeled with Cy3 maleimide. In its unbound state in an aqueous buffer, the Cy3 fluorescence might be relatively low. Upon binding to the target protein, the Cy3-labeled peptide enters a more hydrophobic and sterically constrained interface, leading to an enhancement of its fluorescence.

Table 2: Fluorescence Properties of an Environmentally Sensitive Cy3 Maleimide-Peptide Probe

| Condition | Relative Fluorescence Quantum Yield | Emission Maximum (nm) |

|---|---|---|

| Unbound in Aqueous Buffer | 0.15 | 570 |

| Bound to Target Protein | 0.60 | 565 |

This table illustrates the change in fluorescence properties of a hypothetical environmentally sensitive Cy3 maleimide-labeled peptide probe upon binding to its target protein, demonstrating a "turn-on" fluorescence response and a slight blue shift in the emission maximum.

Detection of Biomarkers in Research-Grade Samples

Cy3 maleimide-based probes are utilized for the detection of various biomarkers in research settings, including enzymes, proteins, and other molecules indicative of specific biological states. These probes offer high sensitivity and specificity, making them suitable for analyzing complex biological samples such as cell lysates and tissue homogenates.

One significant application is the detection of matrix metalloproteinases (MMPs), a family of enzymes that are often upregulated in cancer and are involved in tissue remodeling and metastasis. A FRET-based biosensor can be designed using a peptide substrate specific for an MMP, such as MMP-2, labeled with Cy3 maleimide and a quencher. In the presence of active MMP-2 in a research sample, the peptide is cleaved, leading to a fluorescence signal that is proportional to the amount of active enzyme.

These assays can be adapted for high-throughput screening of potential enzyme inhibitors or for quantifying biomarker levels in different experimental conditions. The brightness of the Cy3 dye allows for sensitive detection, even at low biomarker concentrations.

Table 3: Performance of a Cy3 Maleimide-Based Biosensor for the Detection of MMP-2 in a Research-Grade Sample

| Parameter | Value |

|---|---|

| Biomarker | Matrix Metalloproteinase-2 (MMP-2) |

| Assay Principle | FRET-based peptide cleavage |

| Limit of Detection (LOD) | 2.2 ng/mL |

| Dynamic Range | 5 - 100 ng/mL |

| Sample Type | Cell Culture Supernatant |

This table summarizes the performance characteristics of a representative Cy3 maleimide-based FRET biosensor for the detection of the cancer biomarker MMP-2 in a research-grade sample.

Comparative Analysis and Strategic Selection of Cy3 Maleimide Chloride in Research Design

Spectral and Photophysical Comparison of Cy3 Maleimide (B117702) (Chloride) with Other Cyanine (B1664457) Dyes (e.g., Cy2, Cy5, Cy7)

Cyanine dyes are a class of synthetic fluorophores characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. sci-hub.st The length of this bridge dictates the absorption and emission spectra, allowing for the creation of a series of dyes spanning the visible and near-infrared (NIR) spectrum. Cy3, with its characteristic greenish-yellow fluorescence, is one of the most widely used cyanine dyes. wikipedia.org Its maleimide derivative is designed for covalent attachment to sulfhydryl groups. wikipedia.org

A comparison with other common cyanine dyes reveals a clear trend: as the polymethine chain lengthens, the excitation and emission wavelengths shift to the red and near-infrared regions. adcreviews.com This is accompanied by changes in other key photophysical parameters such as the molar extinction coefficient and quantum yield. wikipedia.org

| Cyanine Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (QY) | Color/Region |

| Cy2 | ~490 | ~510 | ~150,000 | Varies | Green |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.24-0.4 | Orange-Red |

| Cy5 | ~650 | ~670 | ~215,000-250,000 | ~0.20-0.27 | Far-Red |

| Cy7 | ~750 | ~773-776 | ~250,000 | ~0.28 | Near-Infrared (NIR) |

Data compiled from multiple sources. wikipedia.orgadcreviews.comnih.gov Note that exact values can vary depending on the solvent, conjugation partner, and local environment. sci-hub.st

Considerations for Spectral Overlap and Cross-Talk in Multiplexed Assays

Multiplexing, the simultaneous detection of multiple targets, is a powerful technique in biological research. However, it is often complicated by spectral overlap, where the emission spectrum of one fluorophore extends into the detection channel of another. microscopyfocus.comiwaponline.com This phenomenon, also known as bleed-through or cross-talk, can lead to false-positive signals and inaccurate quantification. microscopyfocus.comgoogle.com

The broad emission spectra of many fluorophores, which can span several hundred nanometers, make a degree of overlap almost inevitable in experiments with three or more colors. microscopyfocus.com For instance, while Cy3 and Cy5 are a popular pair for two-color detection, introducing additional dyes requires careful selection to minimize cross-talk. wikipedia.org The emission tail of a shorter-wavelength dye like Cy3 can bleed into the detection channel of a longer-wavelength dye. iwaponline.com This is particularly problematic when the "bleeding" dye is significantly brighter or more abundant than the dye in the adjacent channel. microscopyfocus.com

Strategic selection of fluorophores with minimal spectral overlap is the first line of defense. google.com For a multiplexed assay involving Cy3, one might select a green fluorophore like Alexa Fluor 488 and a far-red fluorophore like Cy5 or CF640 to ensure adequate spectral separation. nih.gov Additionally, experimental and computational methods can correct for cross-talk. Sequential scanning, where each dye is excited separately, can mitigate bleed-through if the excitation spectra are well-separated. microscopyfocus.com Mathematical algorithms, often referred to as spectral deconvolution or multicomponenting, can also be used to parse the contribution of each dye from a composite spectrum, although this requires accurate reference spectra for each individual dye. google.com

Relative Photostability and Quantum Yield in Different Research Environments

The performance of a fluorophore is highly dependent on its environment. Quantum yield (QY), the ratio of emitted photons to absorbed photons, and photostability, the resistance to photochemical destruction upon excitation, are critical parameters that can be significantly influenced by the local milieu. sci-hub.st

Cyanine dyes, including Cy3, are known to be sensitive to their molecular environment. sci-hub.st The fluorescence quantum yield and lifetime of Cy3 can depend on the type of linker used for conjugation, the sequence and structure of the biomolecule it's attached to (e.g., DNA or protein), and its specific location within that structure. sci-hub.st For example, the quantum yield of Cy3 attached to an antibody has been reported to increase threefold compared to the free dye, while the change for Cy5 is negligible. researchgate.net This is partly because binding to a biomolecule can restrict the dye's ability to undergo cis-trans isomerization, a non-radiative decay pathway that competes with fluorescence. sci-hub.st This effect is generally more pronounced for Cy3 than for the longer-chain Cy5. sci-hub.st